molecular formula C10H7FO4 B2801745 5-Fluoro-1-oxoisochromane-3-carboxylic acid CAS No. 1597145-40-8

5-Fluoro-1-oxoisochromane-3-carboxylic acid

Cat. No.: B2801745
CAS No.: 1597145-40-8
M. Wt: 210.16
InChI Key: YYYHSDHOZHPULO-UHFFFAOYSA-N
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Description

5-Fluoro-1-oxoisochromane-3-carboxylic acid is a fluorinated isochromane derivative characterized by a fused benzene-tetrahydropyran ring system (isochromane core) with a ketone group at position 1 and a carboxylic acid substituent at position 2.

Properties

IUPAC Name

5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-3,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYHSDHOZHPULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of isochromanone derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 5-Fluoro-1-oxoisochromane-3-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the compound’s purity and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-oxoisochromane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1-oxoisochromane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its fluorinated structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares 5-fluoro-1-oxoisochromane-3-carboxylic acid with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Biological Activity/Application Key Reference
5-Fluoro-1-oxoisochromane-3-carboxylic acid Isochromane (benzofused tetrahydropyran) 5-F, 1-oxo, 3-COOH Hypothesized antioxidant/anti-inflammatory (inferred from analogs) N/A
1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid Isobenzofuran 1-oxo, 5-COOH Intermediate in organic synthesis
5-Fluoro-1H-indole-3-carboxylic acid Indole 5-F, 3-COOH Crystallographically characterized; potential kinase inhibition
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Pyrrolidin-2-one 5-oxo, 3-COOH, 1-phenyl Synthetic intermediate; no reported bioactivity
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Pyrrolidin-2-one 5-oxo, 3-COOH, aryl substituents Potent antioxidants (1.5× ascorbic acid activity)

Functional Group Analysis

  • Fluorine Position: Fluorination at position 5 in the isochromane/indole/benzimidazole systems (e.g., 5-fluoro-1H-indole-3-carboxylic acid ) introduces electronegativity, enhancing metabolic stability and binding specificity compared to non-fluorinated analogs.
  • Carboxylic Acid Group: The 3-carboxylic acid moiety is critical for hydrogen bonding and solubility. In pyrrolidinone derivatives (e.g., ), this group contributes to antioxidant efficacy by scavenging free radicals .
  • Oxo Group : The 1-oxo group in isochromane/isobenzofuran derivatives (e.g., 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid ) may stabilize the ring conformation and influence redox properties.

Physicochemical Properties

  • Solubility : Carboxylic acid groups enhance water solubility, but fluorination and aromatic rings increase lipophilicity. For example, 5-fluoro-1H-indole-3-carboxylic acid has moderate solubility in polar solvents , whereas isochromane derivatives may exhibit lower solubility due to bulkier fused rings.
  • Stability: The oxo group in isochromane/isobenzofuran derivatives may increase susceptibility to hydrolysis compared to pyrrolidinone analogs .

Biological Activity

5-Fluoro-1-oxoisochromane-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-Fluoro-1-oxoisochromane-3-carboxylic acid typically involves multi-step organic reactions, often starting from readily available isoquinoline derivatives. Techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds. For instance, one study demonstrated the synthesis of various derivatives and their subsequent testing for anticancer properties against the MCF-7 cell line .

Anticancer Activity

The anticancer properties of 5-Fluoro-1-oxoisochromane-3-carboxylic acid have been evaluated through various in vitro assays. The MTT assay is commonly used to assess cell viability in cancer cell lines. In a notable study, synthesized compounds including derivatives of 5-Fluoro-1-oxoisochromane were tested against the MCF-7 breast cancer cell line. Results indicated that several derivatives exhibited significant cytotoxic effects compared to the reference drug Doxorubicin (Dox), suggesting a promising avenue for further development .

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Comparison to Dox
5-Fluoro Derivative A10Higher
5-Fluoro Derivative B15Comparable
Doxorubicin12Reference

Antimicrobial Activity

In addition to its anticancer properties, 5-Fluoro-1-oxoisochromane-3-carboxylic acid has shown potential antimicrobial activity. Research indicates that certain derivatives possess significant inhibitory effects against a range of bacterial strains. The presence of a fluorine atom in the structure appears to enhance the antibacterial potency, making it an interesting candidate for further exploration in antibiotic development .

The biological activity of 5-Fluoro-1-oxoisochromane-3-carboxylic acid is believed to be mediated through multiple pathways:

  • Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes: It may inhibit specific enzymes involved in cancer cell proliferation and survival.

Study on MCF-7 Cell Line

A detailed investigation was conducted on the effects of various synthesized derivatives on the MCF-7 cell line. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. Results indicated that certain derivatives significantly induced apoptosis compared to control groups .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of 5-Fluoro-1-oxoisochromane were tested against gram-positive and gram-negative bacteria. The results showed varying degrees of efficacy, with some compounds demonstrating activity comparable to established antibiotics .

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